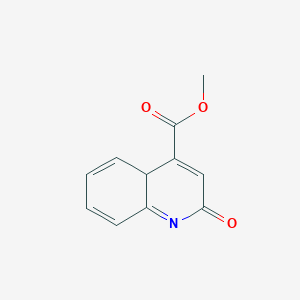![molecular formula C26H26Cl2P2Pd+2 B12359425 Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe) in an inert atmosphere. The reaction is usually carried out in a solvent such as acetonitrile or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as acetonitrile, toluene, or ethanol.
Ligands: Additional ligands may be used to stabilize the palladium complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In cross-coupling reactions, the products are typically biaryl compounds .
Aplicaciones Científicas De Investigación
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: The compound is used in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism by which Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- exerts its catalytic effects involves the coordination of the palladium center with the substrates. This coordination facilitates the activation of the substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium, dichloro[1,1’-bis(diphenylphosphino)ferrocene]
Uniqueness
Compared to similar compounds, Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- is unique due to its specific ligand environment, which provides enhanced stability and reactivity in catalytic applications. This makes it particularly effective in cross-coupling reactions .
Propiedades
Fórmula molecular |
C26H26Cl2P2Pd+2 |
|---|---|
Peso molecular |
577.8 g/mol |
Nombre IUPAC |
dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
Clave InChI |
LDJXFZUGZASGIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)


